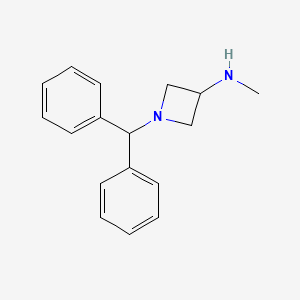

1-benzhydryl-N-methylazetidin-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-benzhydryl-N-methylazetidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2/c1-18-16-12-19(13-16)17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16-18H,12-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQFKVNTZBGKHLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50988869 | |

| Record name | 1-(Diphenylmethyl)-N-methylazetidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50988869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69159-49-5 | |

| Record name | 3-Azetidinamine, 1-(diphenylmethyl)-N-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069159495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Diphenylmethyl)-N-methylazetidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50988869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-depth Technical Guide: 1-benzhydryl-N-methylazetidin-3-amine (CAS 69159-49-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-benzhydryl-N-methylazetidin-3-amine is a heterocyclic organic compound featuring a central azetidine ring, a benzhydryl group, and a methylamino substituent. While this molecule is available commercially as a research chemical, a thorough review of scientific literature and patent databases reveals a notable absence of in-depth studies on its synthesis, pharmacological activity, and mechanism of action. This guide synthesizes the available information on the broader chemical classes to which this compound belongs—benzhydryl amines and azetidines—to provide a contextual understanding of its potential properties and research avenues.

Chemical and Physical Properties

Based on information from chemical suppliers, the fundamental properties of this compound are summarized below. It is important to note that experimentally verified data from peer-reviewed sources is not currently available.

| Property | Value | Source |

| CAS Number | 69159-49-5 | [1][2] |

| Molecular Formula | C₁₇H₂₀N₂ | [1][2] |

| Molecular Weight | 252.35 g/mol | [1] |

| Appearance | Solid | [2] |

| Purity | Typically ≥95-98% (as per suppliers) | [2] |

| Synonyms | 1-(Diphenylmethyl)-N-methylazetidin-3-amine, 1-Benzhydryl-N-methyl-3-azetidinamine, N-(1-Benzhydrylazetidin-3-yl)-N-methylamine | [1][2] |

Synthesis and Experimental Protocols

Detailed, peer-reviewed synthetic protocols specifically for this compound are not available in the current body of scientific literature. However, the synthesis of analogous structures, such as other N-substituted and 3-substituted azetidines, is well-documented. A plausible synthetic strategy could involve a multi-step process, leveraging established methodologies for the formation of the azetidine ring and subsequent functionalization.

A generalized, hypothetical synthetic workflow is presented below. This is not a validated protocol for the target compound but is based on common organic synthesis techniques for similar molecules.

Caption: A potential multi-step synthesis for this compound.

Note: The development of a specific and optimized synthetic protocol would necessitate experimental investigation and validation by qualified chemists.

Potential Biological and Pharmacological Profile

While no specific biological data has been published for this compound, the structural motifs present in the molecule suggest potential areas for pharmacological investigation.

The Benzhydryl Moiety

The benzhydryl group is a common scaffold in a variety of biologically active compounds. This structural feature is present in numerous drugs with diverse therapeutic applications, including antihistamines, anticholinergics, and central nervous system (CNS) active agents.[3] The lipophilic nature of the two phenyl rings can facilitate crossing the blood-brain barrier, suggesting a potential for CNS activity.

The Azetidine Ring

The azetidine ring is a four-membered nitrogen-containing heterocycle that serves as a versatile building block in medicinal chemistry. Its constrained and rigid nature can confer unique conformational properties to a molecule, potentially leading to enhanced binding affinity and selectivity for biological targets. Azetidine derivatives have been explored for a wide range of therapeutic applications.

Potential Signaling Pathways

Given the prevalence of the benzhydryl amine scaffold in compounds targeting G-protein coupled receptors (GPCRs), it is plausible that this compound could interact with aminergic GPCRs such as histamine or dopamine receptors. However, this remains speculative without experimental evidence.

A generalized logical diagram illustrating the common paradigm of drug-receptor interaction and subsequent cellular response is provided below.

Caption: A logical flow of a potential drug's mechanism of action.

Future Research Directions

The lack of published data on this compound presents a number of opportunities for novel research:

-

Development and Optimization of a Synthetic Route: A robust and scalable synthesis protocol would be the first step to enable further investigation.

-

In Vitro Pharmacological Profiling: Screening the compound against a panel of common biological targets, particularly aminergic GPCRs and ion channels, could identify its primary mechanism of action.

-

In Vivo Studies: Should in vitro studies yield promising results, subsequent evaluation in animal models would be warranted to assess its pharmacokinetic properties, efficacy, and safety profile.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs could elucidate the key structural features responsible for any observed biological activity.

Conclusion

This compound is a readily available but scientifically uncharacterized research chemical. While its structural components suggest a potential for biological activity, particularly within the central nervous system, there is currently no experimental data to support this hypothesis. This technical guide serves to highlight the current knowledge gap and to provide a framework for future research into the properties and potential applications of this compound. Researchers and drug development professionals are encouraged to undertake the foundational studies necessary to unlock the potential of this and similar under-investigated molecules.

References

An In-Depth Technical Guide to 1-Benzhydryl-N-methylazetidin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-benzhydryl-N-methylazetidin-3-amine, a synthetic organic compound of interest in medicinal chemistry and drug discovery. The document details its chemical properties, outlines a putative synthesis protocol, and addresses the current landscape of its biological activity. While specific experimental data for this compound is not extensively available in public literature, this guide consolidates known information and provides a framework for future research and development.

Chemical Identity and Properties

This compound, also known by its IUPAC name 1-(diphenylmethyl)-N-methylazetidin-3-amine, is a tertiary amine featuring a benzhydryl group attached to the nitrogen atom of a methyl-substituted azetidine ring.

Molecular Formula: C₁₇H₂₀N₂[1]

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 252.35 g/mol | [1] |

| CAS Number | 69159-49-5 | |

| Appearance | Reported as a solid | [2] |

| Purity | Commercially available up to >98% | [1] |

| Synonyms | 1-(Diphenylmethyl)-N-methylazetidin-3-amine; 1-Benzhydryl-N-methyl-3-azetidinamine; N-(1-Benzhydrylazetidin-3-yl)-N-methylamine | [2] |

Putative Synthesis Protocol

Proposed Synthetic Workflow:

The synthesis would likely proceed through a multi-step process, potentially starting from commercially available precursors. A possible workflow is outlined below.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical):

A potential synthesis could involve the reductive amination of N-methylazetidin-3-one with benzhydrylamine.

-

Step 1: Reaction Setup. In a round-bottom flask, dissolve N-methylazetidin-3-one (1 equivalent) and benzhydrylamine (1 equivalent) in a suitable solvent such as dichloromethane or 1,2-dichloroethane.

-

Step 2: Reductive Amination. Add a reducing agent, for instance, sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise to the stirring solution at room temperature.

-

Step 3: Reaction Monitoring. Monitor the reaction progress using an appropriate chromatographic technique like Thin Layer Chromatography (TLC).[4]

-

Step 4: Work-up. Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Step 5: Purification. Purify the crude product by column chromatography on silica gel to yield the final product.

Analytical Characterization (Anticipated Data)

While specific spectral data for this compound is not available in the reviewed literature, anticipated data based on its structure can be predicted.

Table 2: Anticipated Spectroscopic Data

| Technique | Anticipated Key Signals |

| ¹H NMR | - Aromatic protons of the benzhydryl group (multiplet, ~7.2-7.4 ppm).- Methine proton of the benzhydryl group (singlet or triplet).- Protons on the azetidine ring (multiplets).- Methyl group protons (singlet). |

| ¹³C NMR | - Aromatic carbons of the benzhydryl group.- Methine carbon of the benzhydryl group.- Carbons of the azetidine ring.- Carbon of the methyl group. |

| HPLC | A single major peak under optimized conditions, indicating purity. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight (252.35 g/mol ). |

Biological Activity and Signaling Pathways

The biological activity of this compound has not been explicitly detailed in publicly accessible scientific literature. However, the benzhydryl amine moiety is a recognized pharmacophore present in a variety of biologically active compounds.[5] Molecules containing this scaffold have demonstrated a range of activities, including but not limited to, antihistaminic, antiviral, and anticancer properties.[5]

Given the structural similarities to other pharmacologically active compounds, it is plausible that this compound could interact with various biological targets. A hypothetical interaction model is presented below.

References

- 1. Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. US20080312205A1 - Method and intermediates for the preparation of derivatives of n (1-benzhydrylazetidin-3-yl)-n-phenylmethylsulfonamide - Google Patents [patents.google.com]

- 4. chemscene.com [chemscene.com]

- 5. Benzhydryl Amines: Synthesis and Their Biological Perspective - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-benzhydryl-N-methylazetidin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Structure and Properties

1-benzhydryl-N-methylazetidin-3-amine is a tertiary amine featuring a central azetidine ring. A benzhydryl group is attached to the nitrogen at position 1, and a methylamino group is substituted at position 3 of the azetidine ring.

Chemical Structure:

Table 1: Chemical and Physical Properties [1]

| Property | Value |

| CAS Number | 69159-49-5 |

| Molecular Formula | C₁₇H₂₀N₂ |

| Molecular Weight | 252.35 g/mol |

| Synonyms | 1-(Diphenylmethyl)-N-methylazetidin-3-amine, 1-Benzhydryl-N-methyl-3-azetidinamine, 1-Diphenylmethyl-(3-methylamino)azetidine, 3-Methylamino-1-benzhydrylazetidine |

Synthesis

A probable and efficient synthetic route to this compound is through the reductive amination of the corresponding ketone precursor, 1-benzhydrylazetidin-3-one. This two-step process involves the synthesis of the ketone followed by the reductive amination step.

Synthesis of 1-benzhydrylazetidin-3-one

The precursor, 1-benzhydrylazetidin-3-one, can be synthesized from 1-benzhydrylazetidin-3-ol through an oxidation reaction.

Experimental Protocol: Oxidation of 1-benzhydrylazetidin-3-ol [2]

-

Reactants: 1-benzhydrylazetidin-3-ol hydrochloride, Triethylamine, Pyridine sulfur trioxide complex, Dimethylformamide (DMF).

-

Procedure:

-

A mixture of 1-benzhydrylazetidin-3-ol hydrochloride and triethylamine is prepared in DMF.

-

A solution of pyridine sulfur trioxide complex in DMF is added dropwise to the mixture.

-

The reaction mixture is stirred at 50°C for 30 minutes.

-

After cooling to room temperature, the mixture is poured into ice water and extracted with ethyl acetate.

-

The organic layer is washed with brine and then treated with activated carbon.

-

The crude product is purified by silica gel column chromatography to yield 1-benzhydrylazetidin-3-one.

-

Workflow for the Synthesis of 1-benzhydrylazetidin-3-one:

Reductive Amination to this compound

The final product can be synthesized by the reductive amination of 1-benzhydrylazetidin-3-one with methylamine. This reaction typically proceeds via the formation of an intermediate imine or enamine, which is then reduced in situ by a reducing agent such as sodium borohydride or sodium triacetoxyborohydride.

Proposed Experimental Protocol: Reductive Amination

-

Reactants: 1-benzhydrylazetidin-3-one, Methylamine (or a salt thereof), a suitable reducing agent (e.g., Sodium triacetoxyborohydride), and a solvent (e.g., Dichloromethane or Methanol).

-

Procedure:

-

Dissolve 1-benzhydrylazetidin-3-one in the chosen solvent.

-

Add methylamine to the solution.

-

Add the reducing agent portion-wise while monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction and perform an aqueous workup.

-

The crude product can be purified by column chromatography or crystallization.

-

Logical Workflow for Reductive Amination:

Spectroscopic Data (Predicted)

While specific experimental spectra for this compound are not available in the reviewed literature, the expected spectroscopic features can be predicted based on its structure.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Multiplets in the aromatic region (δ 7.2-7.5 ppm) for the phenyl protons.- A singlet for the benzhydryl methine proton.- Signals for the azetidine ring protons.- A singlet for the N-methyl protons. |

| ¹³C NMR | - Resonances in the aromatic region (δ 120-145 ppm).- A signal for the benzhydryl methine carbon.- Signals for the azetidine ring carbons.- A signal for the N-methyl carbon. |

| Mass Spec. | - A molecular ion peak (M⁺) corresponding to the molecular weight (252.35 g/mol ).- Fragmentation patterns characteristic of the benzhydryl and azetidine moieties. |

| IR Spec. | - C-H stretching vibrations for aromatic and aliphatic groups.- C-N stretching vibrations.- Absence of a significant N-H stretching band, confirming the tertiary amine. |

Biological Context and Potential Mechanism of Action

Specific biological studies on this compound are not currently published. However, the structural motifs present in the molecule, namely the benzhydryl group and the azetidine ring, are found in compounds with known pharmacological activity, particularly as ligands for dopamine receptors.

The benzhydryl moiety is a key pharmacophore in many centrally acting agents, including dopamine receptor antagonists. The azetidine ring is a versatile scaffold in medicinal chemistry, and its derivatives have been explored for a wide range of biological targets. It has been suggested that azetidine derivatives may possess dopamine antagonistic activity[2].

Given these structural similarities, it is plausible that this compound could exhibit affinity for dopamine receptors, potentially acting as an antagonist or modulator. The D2 and D3 dopamine receptors are particularly relevant targets for compounds with this type of chemical structure.

Hypothesized Signaling Pathway Involvement:

If this compound acts as a dopamine D2 receptor antagonist, it would likely interfere with the canonical D2 signaling pathway. This pathway is a G-protein coupled receptor (GPCR) cascade that, upon activation by dopamine, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Diagram of a Hypothesized Dopamine D2 Receptor Antagonist Mechanism:

Experimental Protocol for Dopamine Receptor Binding Assay:

To determine the affinity of this compound for dopamine receptors, a competitive radioligand binding assay would be employed.

-

Materials: Membranes from cells expressing the dopamine receptor of interest (e.g., D2 or D3), a radiolabeled ligand with known high affinity for the receptor (e.g., [³H]-spiperone or [³H]-raclopride), unlabeled test compound (this compound), and appropriate buffers.

-

Procedure:

-

Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.

-

Allow the binding to reach equilibrium.

-

Separate the bound from unbound radioligand by rapid filtration.

-

Quantify the amount of bound radioactivity using liquid scintillation counting.

-

The data is then used to calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

-

The IC₅₀ value can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

-

Conclusion

This compound is a readily synthesizable molecule with structural features that suggest potential activity at dopamine receptors. This technical guide provides the foundational chemical information and proposed synthetic routes for this compound. Further research, particularly in vitro and in vivo pharmacological studies, is necessary to elucidate its specific biological targets, mechanism of action, and therapeutic potential. The experimental protocols and workflows outlined herein provide a starting point for such investigations.

References

An In-Depth Technical Guide to 1-Benzhydryl-N-methylazetidin-3-amine and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzhydryl-N-methylazetidin-3-amine is a heterocyclic organic compound featuring a central azetidine ring. This guide provides a comprehensive overview of its known synonyms, chemical properties, and potential synthetic routes based on methodologies reported for structurally related compounds. While specific pharmacological data for this exact molecule is limited in publicly available literature, this document explores the broader context of benzhydryl and azetidine derivatives to infer potential areas of biological activity and guide future research. This includes a discussion of general experimental protocols for the synthesis and evaluation of similar compounds and an exploration of potential signaling pathways they may modulate, particularly within the central nervous system.

Chemical Identity and Synonyms

This compound is known by several alternative names in chemical literature and commercial catalogs. A clear understanding of these synonyms is crucial for comprehensive literature searches and material sourcing.

| Systematic Name | Synonyms | CAS Number | MDL Number |

| This compound | 1-(Diphenylmethyl)-N-methylazetidin-3-amine[1] | 69159-49-5[1] | MFCD01665356[1] |

| 1-Benzhydryl-N-methyl-3-azetidinamine[1] | |||

| 1-Diphenylmethyl-(3-methylamino)azetidine[1] | |||

| 3-Methylamino-1-benzhydrylazetidine[1] |

Molecular Formula: C₁₇H₂₀N₂ Molecular Weight: 252.36 g/mol

Synthesis Strategies

General Synthetic Workflow

The synthesis of this compound can be envisioned as a multi-step process, likely commencing with the construction of the core azetidine ring, followed by the introduction of the benzhydryl and N-methyl substituents. A potential synthetic pathway is outlined below.

Caption: A potential synthetic workflow for this compound.

Experimental Protocol (Adapted from a Related Synthesis)

The following protocol is adapted from the synthesis of a structurally similar compound, N-{1-[bis(4-chlorophenyl)methyl]azetidin-3-yl}-N-(3,5-difluorophenyl)methylsulfonamide, and can serve as a starting point for the development of a specific procedure for this compound[2].

Step 1: Synthesis of 1-Benzhydrylazetidin-3-ol

A common precursor for 3-substituted azetidines is 1-benzhydrylazetidin-3-ol. This can be synthesized from the reaction of benzhydrylamine with epichlorohydrin[3].

Step 2: Conversion to a Leaving Group

The hydroxyl group of 1-benzhydrylazetidin-3-ol is a poor leaving group and must be converted to a more suitable one, such as a mesylate or tosylate, to facilitate nucleophilic substitution.

-

Procedure: To a solution of 1-benzhydrylazetidin-3-ol in a suitable solvent (e.g., dichloromethane) and in the presence of a base (e.g., triethylamine), methanesulfonyl chloride is added dropwise at a controlled temperature (e.g., 0 °C). The reaction is typically stirred for several hours until completion, which can be monitored by thin-layer chromatography.

Step 3: Nucleophilic Substitution with Methylamine

The resulting mesylate or tosylate can then undergo nucleophilic substitution with methylamine to introduce the desired methylamino group at the 3-position of the azetidine ring.

-

Procedure: The crude mesylate from the previous step is dissolved in a suitable solvent (e.g., acetonitrile). An excess of methylamine (either as a solution in a solvent like ethanol or as a gas bubbled through the reaction mixture) is added. The reaction is heated in a sealed vessel to a temperature typically ranging from 80-120 °C. The progress of the reaction is monitored by LC-MS. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

Potential Pharmacological Activity and Signaling Pathways

Direct pharmacological studies on this compound are not prominently featured in the scientific literature. However, the structural motifs present in the molecule, namely the azetidine ring and the benzhydryl group, are found in numerous biologically active compounds, suggesting potential areas for investigation.

Central Nervous System (CNS) Activity

Azetidine derivatives are being actively explored for their potential to modulate CNS targets. Research has shown that certain tricyclic derivatives of azetidine, which bear a structural resemblance to the benzhydryl moiety and possess a basic group at the 3-position, exhibit CNS stimulant properties[4]. Furthermore, some benzhydryl-containing azetidine derivatives have been investigated as glycine transporter inhibitors, which are implicated in the pathophysiology of neuropsychiatric disorders such as schizophrenia, anxiety, and depression[5].

Caption: A putative signaling pathway involving glycine transporter inhibition.

General Screening Protocols for Biological Activity

To elucidate the pharmacological profile of this compound, a series of in vitro and in vivo assays would be necessary.

In Vitro Assays:

-

Receptor Binding Assays: To identify potential biological targets, the compound can be screened against a panel of common CNS receptors (e.g., dopamine, serotonin, norepinephrine transporters and receptors) and ion channels.

-

Enzyme Inhibition Assays: If a specific enzyme is hypothesized as a target (e.g., monoamine oxidase), enzymatic assays can be employed to determine the inhibitory potency (IC₅₀).

-

Cell-Based Assays: Functional assays in cell lines expressing the target of interest can be used to determine the compound's functional activity (agonist, antagonist, or modulator).

In Vivo Assays:

-

Behavioral Models: In animal models, the compound can be evaluated for its effects on locomotion, anxiety, depression, and cognition to assess its potential as a CNS therapeutic agent.

-

Pharmacokinetic Studies: Determination of the compound's absorption, distribution, metabolism, and excretion (ADME) properties is crucial for understanding its in vivo behavior and potential for further development.

Conclusion and Future Directions

This compound represents an intriguing yet under-investigated molecule. Its structural similarity to known CNS-active compounds suggests that it may hold therapeutic potential, particularly in the realm of neuropsychiatric disorders. The synthetic strategies and experimental protocols outlined in this guide, though adapted from related compounds, provide a solid foundation for researchers to synthesize and characterize this molecule. Future research should focus on a comprehensive pharmacological evaluation, including broad in vitro screening to identify its biological targets and subsequent in vivo studies to validate its therapeutic potential. Elucidating the precise mechanism of action and the signaling pathways modulated by this compound will be critical in advancing its potential from a chemical entity to a lead compound in drug discovery.

References

- 1. CAS 69159-49-5 | this compound - Synblock [synblock.com]

- 2. US20080312205A1 - Method and intermediates for the preparation of derivatives of n (1-benzhydrylazetidin-3-yl)-n-phenylmethylsulfonamide - Google Patents [patents.google.com]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. Azetidine derivatives of tricyclic antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

An In-depth Technical Guide to 1-benzhydryl-N-methylazetidin-3-amine

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known chemical properties, potential synthetic routes, and the broader biological context of 1-benzhydryl-N-methylazetidin-3-amine. The information is intended to serve as a foundational resource for professionals engaged in chemical research and pharmaceutical development.

Core Chemical Properties

This compound is a heterocyclic compound featuring a central azetidine ring, a benzhydryl group, and a methylamine substituent. Its structural characteristics suggest its potential as a scaffold in medicinal chemistry. The benzhydryl moiety is common in a variety of biologically active compounds, including antihistamines and CNS-active agents.

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized below. This data is critical for its handling, characterization, and application in experimental settings.

| Property | Value | Source(s) |

| CAS Number | 69159-49-5 | [1][2][3] |

| Molecular Formula | C₁₇H₂₀N₂ | [1][3] |

| Molecular Weight | 252.35 g/mol | [1] |

| Boiling Point | 349°C at 760 mmHg | [1] |

| Appearance | Solid | [3] |

| Purity | Available in purities of 95% to ≥98% | [1][2][3] |

Identifiers and Synonyms

For accurate identification and literature searching, a list of synonyms and standard chemical identifiers is provided.

| Identifier Type | Identifier | Source(s) |

| IUPAC Name | This compound | - |

| InChI Key | FQFKVNTZBGKHLL-UHFFFAOYSA-N | [2][3] |

| Synonyms | 1-(Diphenylmethyl)-N-methylazetidin-3-amine | [1][3] |

| 1-Benzhydryl-N-methyl-3-azetidinamine | [1][3] | |

| 1-Diphenylmethyl-(3-methylamino)azetidine | [1] | |

| 3-Methylamino-1-benzhydrylazetidine | [1] | |

| N-(1-Benzhydrylazetidin-3-yl)-N-methylamine | [3] |

Experimental Protocols: Synthesis

Generalized Synthetic Workflow

The synthesis would likely proceed via a two-step process:

-

Step 1: N-Alkylation of Azetidine Ring. Reaction of a protected 3-aminoazetidine derivative, such as N-methylazetidin-3-amine, with benzhydryl bromide or chloride in the presence of a non-nucleophilic base (e.g., diisopropylethylamine) and a suitable solvent (e.g., acetonitrile or DMF).

-

Step 2: Deprotection (if necessary) and Isolation. If a protecting group is used on the 3-amino moiety, its removal would be the final step, followed by purification of the target compound, typically via column chromatography.

The following diagram illustrates this generalized synthetic logic.

Caption: Generalized workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

Specific biological data or signaling pathway interactions for this compound have not been reported in the reviewed literature. However, the structural motifs present in the molecule—the benzhydryl group and the azetidine ring—are featured in numerous compounds with significant pharmacological activities.

-

Benzhydryl Amines: This class of compounds is known to possess diverse biological activities, including anticancer, antimalarial, antiviral, and antihistaminic properties.[5][7]

-

Azetidines: The strained four-membered azetidine ring is a valuable scaffold in medicinal chemistry. Azetidinone-containing structures, for example, are the core of many β-lactam antibiotics and can exhibit antibacterial and anti-inflammatory effects.[8]

Given its structure, this compound can be considered a lead compound for further investigation. The logical progression from a novel chemical entity to a potential therapeutic agent involves several stages of screening and evaluation.

The diagram below outlines a conceptual framework for exploring the therapeutic potential of a novel chemical entity like the one discussed.

Caption: Conceptual pathway from a lead compound to potential therapeutic applications.

Conclusion

This compound is a chemical entity with a structural profile that suggests potential for further investigation in drug discovery and development. While detailed experimental and biological data are sparse, the known properties of its constituent chemical motifs provide a strong rationale for its inclusion in screening libraries. The information and conceptual frameworks provided herein serve as a guide for researchers aiming to explore the synthesis and potential applications of this and related molecules.

References

- 1. CAS 69159-49-5 | this compound - Synblock [synblock.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. US20080312205A1 - Method and intermediates for the preparation of derivatives of n (1-benzhydrylazetidin-3-yl)-n-phenylmethylsulfonamide - Google Patents [patents.google.com]

- 5. Benzhydryl Amines: Synthesis and Their Biological Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

A Technical Guide to the Physical Properties of 1-benzhydryl-N-methylazetidin-3-amine

For the attention of: Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of the known physical properties of the research chemical 1-benzhydryl-N-methylazetidin-3-amine. The information presented herein is compiled from various chemical suppliers and databases. This guide is intended to serve as a foundational resource for professionals engaged in research and development involving this compound.

Physical and Chemical Properties

The physical properties of this compound and a closely related analogue are summarized below. It is important to note that some of the data for the related compound, 1-benzhydryl-3-methylazetidin-3-amine, are predicted values and should be treated as estimates.

| Property | This compound | 1-benzhydryl-3-methylazetidin-3-amine | Source(s) |

| CAS Number | 69159-49-5 | 133891-52-8 | [1][2] |

| Molecular Formula | C₁₇H₂₀N₂ | C₁₇H₂₀N₂ | [3] |

| Molecular Weight | 252.35 g/mol | 252.354 g/mol | [3][4] |

| Appearance | Solid | Yellow Solid | [2][4] |

| Purity | 95.0% - 96% | ≥98.0% | [1][2][4] |

| Melting Point | Not available | 84-86 °C | [4][5] |

| Boiling Point | Not available | 343.3 ± 42.0 °C (Predicted) | [5] |

| pKa | Not available | 8.48 ± 0.20 (Predicted) | [5] |

Experimental Protocols

2.1. Melting Point Determination

The melting point of a solid amine is typically determined using a capillary melting point apparatus.[6]

-

Sample Preparation: A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.[7] The tube is then tapped to ensure the sample is compact at the sealed end.[8][9]

-

Apparatus Setup: The capillary tube is placed in a heating block or oil bath apparatus, such as a Mel-Temp or Thiele tube, adjacent to a calibrated thermometer.[6]

-

Heating and Observation: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.[6][7]

-

Data Recording: The melting range is recorded from the temperature at which the first droplet of liquid appears to the temperature at which the entire sample has liquefied.[10] A sharp melting range (typically 0.5-1.0 °C) is indicative of a pure compound.[6]

2.2. pKa Determination

The acid dissociation constant (pKa) of an amine is commonly determined by potentiometric titration.[11]

-

Solution Preparation: A precise amount of the amine is dissolved in a suitable solvent, typically water, to create a solution of known concentration.

-

Titration: The amine solution is titrated with a standardized solution of a strong acid, such as hydrochloric acid (HCl).[12]

-

pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.[12]

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the amine has been protonated. The van't Hoff equation can be used to determine thermodynamic properties from pKa values measured at different temperatures.[11]

Synthetic Pathway Overview

Benzhydryl amines are a class of compounds with recognized biological activity.[13] The synthesis of azetidine derivatives often involves multi-step processes. A plausible synthetic workflow for a related compound, 1-benzhydryl-3-hydroxyazetidine, is outlined below. This provides a general framework that could be adapted for the synthesis of this compound.

Caption: General synthetic workflow for azetidine derivatives.

Biological Context

Derivatives of benzhydryl amines are known to possess a range of biological activities, including potential applications as antiviral, antibacterial, and anti-leishmanial agents.[13] The azetidinone ring, a related four-membered heterocycle, is a core structural component of many β-lactam antibiotics.[14] Molecules incorporating N-acylhydrazone and indole moieties, which share some structural similarities with the title compound, have been investigated for anti-inflammatory properties through pathways involving nitric oxide and cytokines.[15] The specific biological activity and signaling pathways for this compound have not been detailed in the reviewed literature. Further research is required to elucidate its pharmacological profile.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. CAS 69159-49-5 | this compound - Synblock [synblock.com]

- 4. 1-benzhydryl-3-methylazetidin-3-amine CAS 133891-52-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. hspchem.com [hspchem.com]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. alnoor.edu.iq [alnoor.edu.iq]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Benzhydryl Amines: Synthesis and Their Biological Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

In-depth Technical Guide: 1-benzhydryl-N-methylazetidin-3-amine

Disclaimer: The following guide is a compilation of available data on 1-benzhydryl-N-methylazetidin-3-amine and related chemical structures. Due to the limited availability of published research on this specific compound, this document also draws upon information regarding the broader classes of azetidine and benzhydryl derivatives to provide a contextual understanding of its potential pharmacological profile. This guide is intended for research, scientific, and drug development professionals.

Core Compound Information

This compound is a synthetic compound belonging to the azetidine class of chemicals. The presence of a benzhydryl group suggests potential interactions with various central nervous system targets.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 69159-49-5[1][2] |

| Molecular Formula | C17H20N2[1][2] |

| Molecular Weight | 252.35 g/mol [1] |

| Synonyms | 1-(Diphenylmethyl)-N-methylazetidin-3-amine, 1-Benzhydryl-N-methyl-3-azetidinamine, 1-Diphenylmethyl-(3-methylamino)azetidine, 3-Methylamino-1-benzhydrylazetidine[1] |

Pharmacological Context and Potential Profile

Azetidine Derivatives: The azetidine ring, a four-membered nitrogen-containing heterocycle, is considered a valuable scaffold in drug discovery due to its conformational rigidity and favorable stability.[3] Derivatives of azetidine have been shown to exhibit a wide array of biological activities, including:

-

GABA Uptake Inhibition: Certain azetidine derivatives act as conformationally constrained analogs of GABA or beta-alanine, inhibiting GABA transporters (GAT-1 and GAT-3).[4]

-

Antidepressant Activity: Tricyclic derivatives of azetidine have been synthesized and screened for potential antidepressant effects.[5]

-

Diverse CNS Activities: The azetidine scaffold is present in compounds with anticancer, antibacterial, antischizophrenic, and dopamine antagonist activities.[6][7]

Benzhydryl Moieties: The benzhydryl group is a key pharmacophore in many compounds targeting monoamine transporters. This structural feature is found in several dopamine transporter (DAT) inhibitors. The binding of molecules containing this moiety to the dopamine transporter can block the reuptake of dopamine from the synaptic cleft, leading to increased extracellular dopamine levels.[8][9] Compounds with a benzhydryl group have shown high affinity for the dopamine transporter and moderate to high affinity for the norepinephrine transporter (NET).[10]

Based on these structural parallels, it is hypothesized that this compound may act as a monoamine transporter inhibitor, potentially with a preference for the dopamine transporter. However, without direct experimental evidence, this remains speculative.

Potential Synthesis and Experimental Considerations

Detailed experimental protocols for the synthesis of this compound are not publicly documented. However, related synthesis strategies for similar azetidine derivatives can provide a foundational approach. The synthesis of azetidine rings can be challenging due to ring strain.[6][7] Common methods include cycloaddition and cyclization reactions.[7] A patent for the synthesis of a structurally related compound, N-{1-[bis(4-chlorophenyl)methyl]azetidin-3-yl}-N-(3,5-difluorophenyl)methylsulfonamide, describes a multi-step process that could potentially be adapted.[11]

Hypothetical Experimental Workflow for Pharmacological Characterization

Should a researcher undertake the study of this compound, a logical experimental workflow would be necessary to elucidate its pharmacological profile.

References

- 1. CAS 69159-49-5 | this compound - Synblock [synblock.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. Azetidine Derivatives in Drug Design | Ambeed [ambeed.com]

- 4. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Azetidine derivatives of tricyclic antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medwinpublisher.org [medwinpublisher.org]

- 8. Binding Behavior of Dopamine Transporter Key to Understanding Chemical Reactions in the Brain [als.lbl.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and biological characterization of (3R,4R)-4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol and its stereoisomers for activity toward monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. US20080312205A1 - Method and intermediates for the preparation of derivatives of n (1-benzhydrylazetidin-3-yl)-n-phenylmethylsulfonamide - Google Patents [patents.google.com]

The Pivotal Role of 1-Benzhydryl-N-methylazetidin-3-amine in the Synthesis of Novel Antimicrobial Agents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can serve as building blocks for potent and selective therapeutic agents is perpetual. 1-Benzhydryl-N-methylazetidin-3-amine, a structurally unique azetidine derivative, has emerged as a critical intermediate in the synthesis of a promising class of 1,8-benzonaphthyridine-based antimicrobial compounds. This technical guide delineates the integral role of this azetidine derivative, providing a comprehensive overview of its application in the synthesis, biological evaluation, and mechanistic understanding of these potential new antimicrobial drugs.

Core Compound Profile

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 69159-49-5 |

| Molecular Formula | C₁₇H₂₀N₂ |

| Molecular Weight | 252.35 g/mol |

| Appearance | Solid |

| Synonyms | 1-(Diphenylmethyl)-N-methylazetidin-3-amine, 1-Benzhydryl-N-methyl-3-azetidinamine |

Role as a Key Synthetic Intermediate

The primary significance of this compound in medicinal chemistry lies in its function as a key precursor for the synthesis of more complex, biologically active molecules. The benzhydryl group offers steric bulk and potential for diverse chemical modifications, while the azetidine ring provides a rigid, three-dimensional scaffold that can favorably orient substituents for optimal target engagement.

A notable application of this intermediate is in the synthesis of 1,8-benzonaphthyridine derivatives, a class of compounds investigated for their antimicrobial properties. The synthesis, as outlined in U.S. Patent 5,556,861, involves the reaction of this compound with a suitably functionalized 1,8-benzonaphthyridine core. This reaction introduces the substituted azetidine moiety at a critical position on the naphthyridine scaffold, a modification that has been shown to be crucial for the biological activity of the resulting compounds.

Biological Activity of Derived Compounds

The 1,8-benzonaphthyridine derivatives synthesized using this compound have demonstrated notable antimicrobial activity. While specific quantitative data for these exact derivatives is proprietary and detailed within the patent literature, the broader class of 1,8-naphthyridines is well-established for its antibacterial effects.

Table 2: Antimicrobial Activity Profile of Representative 1,8-Naphthyridine Derivatives

| Compound Class | Target Organisms | Typical MIC Range (µg/mL) |

| Fluoroquinolones (e.g., Enoxacin) | Gram-positive and Gram-negative bacteria | 0.1 - 10 |

| Novel 1,8-Naphthyridines | Various bacterial strains | Data-dependent on specific structure |

The antimicrobial activity of these compounds is believed to stem from their ability to interfere with essential bacterial processes.

Experimental Protocols

General Synthesis of 1,8-Benzonaphthyridine Derivatives

The following is a generalized experimental protocol based on the chemistry described in the relevant patent literature. Specific reaction conditions may vary depending on the desired final product.

-

Reaction Setup: A solution of the functionalized 1,8-benzonaphthyridine core is prepared in a suitable aprotic solvent (e.g., dimethylformamide, acetonitrile) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Intermediate: this compound is added to the reaction mixture, often in the presence of a non-nucleophilic base (e.g., diisopropylethylamine) to facilitate the reaction.

-

Reaction Conditions: The reaction mixture is typically heated to a temperature ranging from 80°C to 150°C and stirred for a period of 12 to 48 hours, or until reaction completion is observed by thin-layer chromatography or LC-MS.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is then purified using standard techniques such as column chromatography on silica gel or preparative HPLC to yield the desired 1,8-benzonaphthyridine derivative.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The antimicrobial activity of the synthesized compounds is typically evaluated using a broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Proposed Mechanism of Action

The benzhydryl and azetidine moieties are crucial for the interaction of these molecules with their biological targets. The benzhydryl group can engage in hydrophobic and van der Waals interactions, while the protonated amine of the azetidine ring can form key ionic bonds within the active site of the target enzyme.

Conclusion

This compound stands out as a valuable and versatile building block in medicinal chemistry. Its application in the synthesis of novel 1,8-benzonaphthyridine derivatives has paved the way for the development of a new class of potential antimicrobial agents. The unique structural features of this intermediate contribute significantly to the biological activity of the final compounds. Further exploration of derivatives incorporating this azetidine scaffold holds considerable promise for the discovery of new therapeutics to combat infectious diseases. This guide provides a foundational understanding for researchers and drug development professionals interested in leveraging the potential of this important chemical entity.

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 1-benzhydryl-N-methylazetidin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 1-benzhydryl-N-methylazetidin-3-amine, a valuable building block in medicinal chemistry. The synthesis is presented in two main stages: the preparation of the key intermediate, 1-benzhydrylazetidin-3-one, followed by its reductive amination to yield the target compound. This protocol includes detailed experimental procedures, reagent specifications, and data presented in a clear, tabular format for easy reference.

Introduction

Azetidine scaffolds are of significant interest in drug discovery due to their ability to impart favorable physicochemical properties to lead compounds. Specifically, this compound serves as a crucial intermediate in the synthesis of various biologically active molecules. This protocol outlines a reliable and reproducible method for its preparation, starting from commercially available precursors.

Overall Synthesis Workflow

The synthesis of this compound is achieved through a two-step process. The first step involves the synthesis of 1-benzhydrylazetidin-3-ol from benzhydrylamine and epichlorohydrin, followed by its oxidation to 1-benzhydrylazetidin-3-one. The second step is the reductive amination of the ketone intermediate with methylamine to furnish the final product.

Stage 1: Synthesis of 1-benzhydrylazetidin-3-one

This stage involves the formation of the azetidine ring and subsequent oxidation to the ketone.

Part A: Synthesis of 1-benzhydrylazetidin-3-ol

This procedure is adapted from an improved, one-pot, multi-kilogram scale synthesis.[1]

Experimental Protocol:

-

To a solution of benzhydrylamine in a suitable solvent (e.g., n-butanol), add epichlorohydrin.

-

The reaction mixture is heated to allow for the initial alkylation and subsequent intramolecular cyclization to form the azetidine ring.

-

Upon completion, the reaction is worked up by adding water and extracting the product with an organic solvent.

-

The organic layers are combined, dried, and concentrated under reduced pressure to yield crude 1-benzhydrylazetidin-3-ol.

-

Purification can be achieved by recrystallization to obtain a product with high purity (>99%).[1]

| Parameter | Value | Reference |

| Starting Materials | Benzhydrylamine, Epichlorohydrin | [1][2] |

| Solvent | n-butanol or ethanol | [2][3] |

| Reaction Temperature | 80-100 °C | [3] |

| Typical Yield | ~80% | [1] |

| Purity (post-recrystallization) | >99.3% | [1] |

Part B: Oxidation of 1-benzhydrylazetidin-3-ol to 1-benzhydrylazetidin-3-one

Several methods are available for this oxidation. A common method involves the use of a pyridine-sulfur trioxide complex.[4][5]

Experimental Protocol:

-

Dissolve 1-(diphenylmethyl)azetidin-3-ol hydrochloride in a mixture of tetrahydrofuran (THF) and dimethyl sulfoxide (DMSO).[4]

-

Add triethylamine to the stirring solution.[4]

-

Add sulfur trioxide-pyridine complex in portions, maintaining the temperature.

-

Stir the reaction mixture at room temperature for a couple of hours.[4]

-

Pour the reaction mixture into cold water and extract the product with a mixture of ethyl acetate and hexane.[4]

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.[4]

-

The crude product can be purified by column chromatography to yield 1-benzhydrylazetidin-3-one.[4]

| Parameter | Value | Reference |

| Starting Material | 1-benzhydrylazetidin-3-ol | [4] |

| Oxidizing Agent | Sulfur trioxide-pyridine complex | [4][5] |

| Solvents | THF, DMSO | [4] |

| Base | Triethylamine | [4][5] |

| Typical Yield | ~43% (over two crops) | [5] |

| Melting Point | 75.0 to 79.0 °C | [5] |

Stage 2: Synthesis of this compound

This final stage employs a reductive amination reaction.

Experimental Protocol:

Reductive amination is a versatile method for the synthesis of amines from ketones or aldehydes.[6][7]

-

Dissolve 1-benzhydrylazetidin-3-one in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE).

-

Add a solution of methylamine (e.g., 40% in water or as a solution in THF).

-

Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), portionwise to the reaction mixture. This reagent is often preferred as it is milder and more selective than sodium borohydride for reductive aminations.[6]

-

Stir the reaction at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

-

Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by silica gel column chromatography to afford this compound.

| Parameter | Value | Reference |

| Starting Material | 1-benzhydrylazetidin-3-one | [4][5] |

| Amine Source | Methylamine | [8] |

| Reducing Agent | Sodium triacetoxyborohydride | [6] |

| Solvent | Dichloromethane (DCM) or Dichloroethane (DCE) | |

| Reaction Temperature | Room Temperature | |

| Purification | Silica Gel Column Chromatography | [9] |

Characterization Data

| Compound | Molecular Formula | Molecular Weight | Appearance | 1H-NMR (CDCl3, δ, ppm) |

| 1-benzhydrylazetidin-3-one | C16H15NO | 237.3 | White to orange powder/crystal | 4.01 (4H, s), 4.60 (1H, s), 7.22 (2H, m), 7.30 (4H, m), 7.48 (4H, m)[5] |

| This compound | C17H20N2 | 252.36 | Not explicitly found, likely an oil or low-melting solid | Not explicitly found for this specific compound, but analogous structures show characteristic peaks for the benzhydryl proton, azetidine ring protons, and the N-methyl group. |

Safety Precautions

-

All experiments should be conducted in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

-

Handle all chemicals with care, referring to their respective Material Safety Data Sheets (MSDS).

-

Epichlorohydrin is toxic and a suspected carcinogen; handle with extreme caution.

-

Sodium triacetoxyborohydride reacts with water; handle in a dry environment.

Conclusion

This application note provides a detailed and consolidated protocol for the synthesis of this compound. By following the outlined procedures, researchers can reliably produce this valuable synthetic intermediate for applications in drug discovery and medicinal chemistry. The tabular and graphical presentation of data and workflows aims to facilitate ease of use and reproducibility in the laboratory setting.

References

- 1. researchgate.net [researchgate.net]

- 2. CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride - Google Patents [patents.google.com]

- 3. US20080312205A1 - Method and intermediates for the preparation of derivatives of n (1-benzhydrylazetidin-3-yl)-n-phenylmethylsulfonamide - Google Patents [patents.google.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 1-BENZHYDRYLAZETIDIN-3-ONE | 40320-60-3 [chemicalbook.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. chemrxiv.org [chemrxiv.org]

Application Notes and Protocols: Preparation of 1-benzhydryl-N-methylazetidin-3-amine Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 1-benzhydrylazetidine scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide range of biologically active compounds. Derivatives of this core structure are explored for their potential as therapeutic agents, including cannabinoid receptor antagonists and Bruton's tyrosine kinase (BTK) inhibitors.[1] The substitution at the 3-position of the azetidine ring is a key determinant of pharmacological activity, making the development of robust synthetic routes to analogues such as 1-benzhydryl-N-methylazetidin-3-amine and its derivatives a critical task for drug discovery and development.

This document provides detailed protocols for the synthesis of this compound derivatives, focusing on a versatile and efficient two-step approach starting from commercially available precursors. The primary strategy involves the reductive amination of 1-benzhydrylazetidin-3-one.

Overall Synthetic Strategy

The preparation of this compound derivatives is most effectively achieved through a multi-step sequence starting from benzhydrylamine or the more advanced intermediate, 1-benzhydrylazetidin-3-ol. The key steps involve the formation of the azetidine ring, oxidation to the ketone, and subsequent reductive amination to install the desired amine functionality at the 3-position.

Figure 1: Overall synthetic pathway for the preparation of 1-benzhydryl-N-substituted-azetidin-3-amine derivatives.

Experimental Protocols

Protocol 1: Synthesis of 1-Benzhydrylazetidin-3-one (Intermediate)

This protocol describes the oxidation of 1-benzhydrylazetidin-3-ol to the key ketone intermediate, 1-benzhydrylazetidin-3-one. This ketone is the direct precursor for the reductive amination step. The synthesis of the starting alcohol, 1-benzhydrylazetidin-3-ol, can be achieved in high yield (around 80%) from benzhydrylamine and epichlorohydrin.[2][3]

Materials:

-

1-Benzhydrylazetidin-3-ol hydrochloride (5.52 g, 20.0 mmol)

-

Triethylamine (27.9 mL, 200 mmol)

-

Sulfur trioxide pyridine complex (19.7 g, 124 mmol)

-

Dimethylformamide (DMF, 80 mL)

-

Ethyl acetate

-

Hexane

-

Brine (saturated NaCl solution)

-

Ice water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred mixture of 1-benzhydrylazetidin-3-ol hydrochloride (5.52 g) and triethylamine (27.9 mL) in a round-bottom flask, slowly add a solution of sulfur trioxide pyridine complex (19.7 g) in dimethylformamide (80 mL).

-

Heat the reaction mixture to 50°C and stir for 30 minutes.

-

Cool the mixture to room temperature and pour it into ice water.

-

Extract the aqueous mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the residue by silica gel column chromatography, eluting with a heptane/ethyl acetate gradient (e.g., starting with 4:1).[4]

-

Combine the fractions containing the desired product and concentrate under vacuum.

-

Induce crystallization by adding hexane to the resulting oil. Collect the crystals by filtration and dry to obtain 1-benzhydrylazetidin-3-one as a light yellow solid.[4][5]

Expected Yield: 40-50%[4]

Protocol 2: General Procedure for Reductive Amination

This protocol details the synthesis of the target amine derivatives via reductive amination of 1-benzhydrylazetidin-3-one with a primary amine (e.g., methylamine) using sodium triacetoxyborohydride as the reducing agent. This method is highly versatile and avoids the overalkylation issues often seen with direct alkylation of amines.[6][7]

Figure 2: Experimental workflow for the reductive amination protocol.

Materials:

-

1-Benzhydrylazetidin-3-one (1.0 eq)

-

Methylamine (or other primary/secondary amine, 1.2 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)

-

Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve 1-benzhydrylazetidin-3-one (1.0 eq) and the selected amine (1.2 eq, e.g., methylamine hydrochloride with an added equivalent of a non-nucleophilic base like triethylamine) in dichloroethane.

-

Stir the solution at room temperature for 20-30 minutes to facilitate imine/iminium ion formation.

-

Add sodium triacetoxyborohydride (1.5 eq) to the mixture in portions.

-

Continue stirring at room temperature for 2-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Separate the layers and extract the aqueous phase with dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane with a small percentage of triethylamine) to afford the desired this compound derivative.

Data Presentation

While a specific protocol for the N-methyl derivative is provided above, the reductive amination method is broadly applicable. The following table summarizes representative yields for various N-substituted derivatives prepared from a related precursor, highlighting the versatility of amine substitution at the 3-position.

Table 1: Synthesis of Various 1-benzhydrylazetidin-3-amine Derivatives

| Derivative Name | Amine Used | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| 4-(1-Benzhydrylazetidin-3-yl)morpholine | Morpholine | MeCN | 77% | ChemRxiv, 2016 |

| (S)-1-benzhydryl-N-(1-phenylethyl)azetidin-3-amine | (S)-1-phenylethanamine | MeCN | 60% | ChemRxiv, 2016 |

| 1-Benzhydryl-N-octylazetidin-3-amine | Octylamine | MeCN | - | ChemRxiv, 2016 |

| 1-Benzhydryl-N-(2-methoxyethyl)azetidin-3-amine | 2-Methoxyethylamine | MeCN | 33% | ChemRxiv, 2016 |

(Note: The referenced syntheses started from a pre-activated azetidine precursor, but yields are representative for C-N bond formation at the 3-position.)

Structure-Activity Relationship (SAR) Logic

The synthetic protocols provided allow for the systematic modification of the substituent on the 3-amino group. This is a crucial strategy in medicinal chemistry for optimizing the pharmacological profile of a lead compound. Different N-substituents can influence properties such as potency, selectivity, solubility, and metabolic stability.

Figure 3: Logical relationship for SAR exploration of 1-benzhydrylazetidin-3-amine derivatives.

Conclusion

The synthetic routes and detailed protocols outlined in these application notes provide a reliable framework for the preparation of diverse this compound derivatives. The key transformation relies on the reductive amination of 1-benzhydrylazetidin-3-one, a versatile reaction that allows for the introduction of a wide array of substituents at the 3-amino position. This enables extensive structure-activity relationship studies, which are fundamental to the process of modern drug discovery and development. Researchers can apply these methods to generate novel analogues for biological screening and to optimize lead compounds for improved therapeutic potential.

References

- 1. guidechem.com [guidechem.com]

- 2. CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. 1-BENZHYDRYLAZETIDIN-3-ONE synthesis - chemicalbook [chemicalbook.com]

- 5. 1-BENZHYDRYLAZETIDIN-3-ONE | 40320-60-3 [chemicalbook.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Application Notes and Protocols for the Synthesis of 1-benzhydryl-N-methylazetidin-3-amine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 1-benzhydryl-N-methylazetidin-3-amine, a key intermediate in the development of various pharmaceutical compounds. The synthesis is a two-step process commencing with the oxidation of 1-benzhydrylazetidin-3-ol to the corresponding ketone, followed by reductive amination with methylamine.

Synthetic Pathway Overview

The overall synthetic scheme is presented below. The first step involves the oxidation of the secondary alcohol of 1-benzhydrylazetidin-3-ol to yield the ketone, 1-benzhydrylazetidin-3-one. The subsequent and final step is the formation of the target secondary amine via reductive amination of the ketone with methylamine.

Caption: Overall synthetic pathway for this compound.

Part 1: Oxidation of 1-benzhydrylazetidin-3-ol to 1-benzhydrylazetidin-3-one

This protocol is adapted from a general procedure for the synthesis of 1-diphenylmethylazetidin-3-one.

Experimental Protocol

Materials:

-

1-benzhydrylazetidin-3-ol hydrochloride

-

Triethylamine (TEA)

-

Pyridine trioxide complex

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Activated carbon

-

Methanol

-

Heptane or Hexane

-

Ice

Procedure:

-

To a mixture of 1-benzhydrylazetidin-3-ol hydrochloride (1.0 eq) and triethylamine (10.0 eq), slowly add a solution of pyridine trioxide complex (3.5 eq) in dimethylformamide.

-

Stir the reaction mixture at 50 °C for 30 minutes.

-

Cool the reaction to room temperature and pour it into ice water.

-

Extract the aqueous mixture with ethyl acetate.

-

Wash the combined organic layers with brine.

-

Add activated carbon to the organic layer and stir at room temperature for an extended period (e.g., overnight or longer) to decolorize the solution.

-

Filter off the activated carbon and concentrate the filtrate under reduced pressure.

-

The crude product can be further purified by dissolving the residue in methanol, treating again with activated carbon, filtering, and concentrating.

-

Final purification is achieved by silica gel column chromatography, eluting with a heptane/ethyl acetate gradient.

-

Crystallization from hexane can be employed to obtain the pure 1-benzhydrylazetidin-3-one.

Data Presentation

| Starting Material | Product | Reagents | Solvent | Temp. | Time | Yield | Reference |

| 1-diphenylmethylazetidin-3-ol hydrochloride | 1-diphenylmethylazetidin-3-one | Pyridine trioxide complex, Triethylamine | DMF | 50 °C | 30 min | 43.2% (combined from two crystallizations) | [1] |

| 1-(diphenylmethyl)-3-hydroxyazetidine | 1-benzhydrylazetidin-3-one | Oxalyl dichloride, DMSO, Triethylamine | Dichloromethane | -78 °C to rt | 1.5 h | 96% | [1] |

Part 2: Reductive Amination of 1-benzhydrylazetidin-3-one with Methylamine

This protocol is a generalized procedure based on established methods for the reductive amination of ketones.[2][3][4][5][6] The use of sodium cyanoborohydride is highlighted due to its selectivity for the iminium ion over the ketone starting material.[5][7]

Experimental Workflow

Caption: Workflow for the reductive amination of 1-benzhydrylazetidin-3-one.

Experimental Protocol

Materials:

-

1-benzhydrylazetidin-3-one

-

Methylamine solution (e.g., 2M in Methanol) or Methylamine hydrochloride

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol

-

Acetic acid (glacial)

-

Dichloromethane (DCM) or Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 1-benzhydrylazetidin-3-one (1.0 eq) in methanol.

-

Add a solution of methylamine (1.5-2.0 eq) in methanol. If using methylamine hydrochloride, add an equivalent of a non-nucleophilic base like triethylamine to liberate the free amine.

-

Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Carefully adjust the pH of the solution to 6-7 by the dropwise addition of glacial acetic acid.

-

Add sodium cyanoborohydride (1.5 eq) portion-wise to the reaction mixture, ensuring the temperature does not rise significantly.

-

Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. This may take several hours to overnight.

-

Once the reaction is complete, quench by the slow addition of water.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Partition the residue between an organic solvent (e.g., dichloromethane or ethyl acetate) and a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by silica gel column chromatography to obtain this compound.

Data Presentation for Analogous Reductive Aminations

| Ketone | Amine | Reducing Agent | Solvent | Yield | Reference |

| Cyclohexanone | Methylamine | Reductive aminase | Aqueous buffer | High Conversion | [8][9] |

| Various Aldehydes/Ketones | Various Amines | NaBH(OAc)₃ | Dichloroethane | 80-96% | [6] |

| Benzaldehyde | Ethylamine | NaBH₃CN | Not specified | 91% | [5] |

| 5-α-androstane-3,17-dione | Ammonium acetate | NaBH₃CN | Not specified | 100% (at 3-position) | [5] |

Safety Precautions:

-

Sodium cyanoborohydride is toxic and can release hydrogen cyanide gas upon contact with strong acids. Handle with care in a well-ventilated fume hood.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

The work-up procedure should be performed carefully, especially the quenching step, to control any potential exotherms or gas evolution.

References

- 1. 1-BENZHYDRYLAZETIDIN-3-ONE synthesis - chemicalbook [chemicalbook.com]

- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 3. chemistry.mdma.ch [chemistry.mdma.ch]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. Sodium cyanoborohydride [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. Reductive aminations by imine reductases: from milligrams to tons - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Interpretation of Predicted NMR Data for 1-benzhydryl-N-methylazetidin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed interpretation of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the compound 1-benzhydryl-N-methylazetidin-3-amine. Due to the limited availability of experimental spectra in the public domain, this analysis is based on established chemical shift principles and data from analogous molecular structures. This application note also outlines a general protocol for the synthesis of this compound and the standard procedure for NMR sample preparation and analysis.

Predicted NMR Data for this compound

The structure of this compound is presented below:

Based on the chemical structure, the following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and assignments.

Predicted ¹H NMR Data

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic Protons (Ph-H ) | 7.20 - 7.45 | Multiplet | 10H |

| Benzhydryl Proton (Ph₂CH -) | ~4.5 | Singlet | 1H |

| Azetidine Ring Protons (-N-CH₂ -CH-) | 2.8 - 3.2 | Multiplet | 2H |

| Azetidine Ring Proton (-CH₂-CH -NH-) | 3.3 - 3.7 | Multiplet | 1H |

| Azetidine Ring Protons (-CH₂ -CH-NH-) | 2.5 - 2.9 | Multiplet | 2H |

| N-Methyl Protons (-NH-CH₃ ) | ~2.4 | Singlet | 3H |

| Amine Proton (-NH -CH₃) | 1.5 - 2.5 | Broad Singlet | 1H |

Predicted ¹³C NMR Data

| Assignment | Predicted Chemical Shift (ppm) |

| Aromatic Carbons (C -Ar) | 125.0 - 129.0 |

| Aromatic Carbons (ipso-C ) | ~140.0 |

| Benzhydryl Carbon (Ph₂C H-) | ~75.0 |

| Azetidine Ring Carbon (-N-C H₂-CH-) | ~60.0 |

| Azetidine Ring Carbon (-CH₂-C H-NH-) | ~55.0 |

| N-Methyl Carbon (-NH-C H₃) | ~35.0 |

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves the reductive amination of 1-benzhydrylazetidin-3-one with methylamine.

Materials:

-

1-benzhydrylazetidin-3-one

-

Methylamine (solution in THF or as hydrochloride salt)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic acid (catalytic amount)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

Dissolve 1-benzhydrylazetidin-3-one (1 equivalent) in DCM or DCE.

-

Add methylamine (1.2 equivalents). If using the hydrochloride salt, add a non-nucleophilic base like triethylamine (1.2 equivalents).

-

Add a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

-

Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired this compound.

NMR Sample Preparation and Analysis

Materials:

-

This compound (5-10 mg)

-

Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

-

NMR tube

-

Pipette

Procedure:

-

Weigh approximately 5-10 mg of the purified this compound and place it in a clean, dry NMR tube.

-